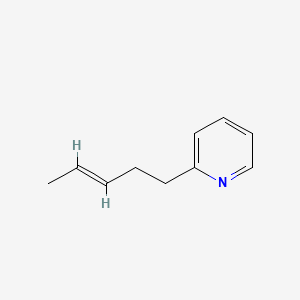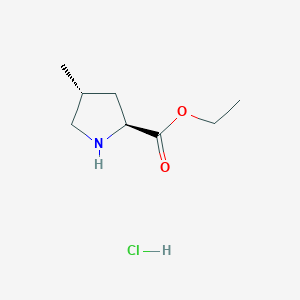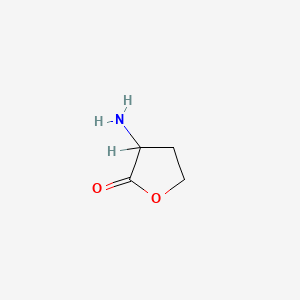![molecular formula C25H30N3.ClO4 B1143153 2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate CAS No. 181885-68-7](/img/structure/B1143153.png)
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate
Overview
Description
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate is a cell-permeant nucleic acid stain that is widely used in various scientific research applications. It has a peak excitation at approximately 543 nm and a long wavelength emission maximum at around 712 nm. This dye is particularly useful in multicolor analyses due to its long wavelength emission, which allows for better discrimination of different cell types in mixed populations .
Mechanism of Action
Target of Action
LDS-751 is a cell-permeant nucleic acid stain . Its primary target is double-stranded DNA (dsDNA) . The role of dsDNA is to store and transmit genetic information in cells.
Mode of Action
LDS-751 interacts with its target, dsDNA, by binding to it . This binding results in a significant enhancement of fluorescence, approximately 20-fold . The maximum excitation wavelength of LDS-751 when bound to dsDNA is around 543 nm .
Biochemical Pathways
As a nucleic acid stain, lds-751 is primarily used in research for differentiating intact nucleated cells from anucleate or damaged nucleated cells, as well as distinguishing different cell types in a mixture of neutrophils, lymphocytes, and monocytes .
Pharmacokinetics
It is known that lds-751 is soluble in dmso .
Result of Action
The binding of LDS-751 to dsDNA results in a significant enhancement of fluorescence . This property makes LDS-751 particularly useful in multicolor analyses due to its long-wavelength emission maximum (around 712 nm) .
Biochemical Analysis
Biochemical Properties
The LDS 751 dye binds to dsDNA, resulting in a roughly 20-fold fluorescence enhancement . This property makes it a valuable tool in biochemical reactions, particularly in the detection and analysis of DNA. The LDS 751 dye does not interact directly with enzymes or proteins but binds to dsDNA, a crucial biomolecule in all living organisms .
Cellular Effects
The LDS 751 dye has significant effects on various types of cells and cellular processes. It has been used to discriminate intact nucleated cells from non-nucleated and damaged nucleated cells . It can also identify distinct cell types in mixed populations of neutrophils, leukocytes, and monocytes by flow cytometry .
Molecular Mechanism
The LDS 751 dye exerts its effects at the molecular level primarily through its binding interactions with dsDNA . The binding of LDS 751 to dsDNA results in a significant fluorescence enhancement, which can be detected and measured . This interaction does not involve enzyme inhibition or activation, nor does it induce changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of LDS 751 dye over time in laboratory settings are primarily related to its fluorescence enhancement upon binding to dsDNA . The dye is stable and does not degrade over time. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported .
Metabolic Pathways
The LDS 751 dye does not participate in metabolic pathways as it does not interact with enzymes or cofactors . Its primary function is to bind to dsDNA, and it does not have any reported effects on metabolic flux or metabolite levels .
Transport and Distribution
The LDS 751 dye is transported and distributed within cells and tissues through its ability to permeate cell membranes . It does not interact with transporters or binding proteins. Its localization or accumulation within cells is primarily determined by the presence of dsDNA .
Subcellular Localization
The LDS 751 dye localizes to the nucleus of cells due to its binding to dsDNA . It does not contain any targeting signals or undergo post
Preparation Methods
The preparation of 2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate involves the synthesis of its chemical structure, which includes a quinolinium core. The synthetic route typically involves the reaction of 6-(dimethylamino)-2-[4-(4-(dimethylamino)phenyl)-1,3-butadienyl]-1-ethylquinolinium with perchlorate. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and the reaction is carried out at room temperature . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized chemical laboratories under controlled conditions to ensure high purity and consistency.
Chemical Reactions Analysis
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate primarily undergoes binding reactions with double-stranded DNA (dsDNA). Upon binding to dsDNA, LDS 751 exhibits a significant fluorescence enhancement, approximately 20-fold . The dye does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its interaction with dsDNA is a highly fluorescent complex that is useful for various analytical applications.
Scientific Research Applications
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Flow Cytometry: LDS 751 is used to stain nucleic acids in cells, allowing for the discrimination of intact nucleated cells from non-nucleated and damaged nucleated cells.
Cell Viability Assays: The dye is used to assess cell viability and proliferation by staining the nucleic acids within cells.
Multicolor Analyses: Due to its long wavelength emission, LDS 751 is useful in multicolor analyses, enabling researchers to distinguish between different cell types in mixed populations.
Mitochondrial Staining: LDS 751 has been reported to bind almost exclusively to mitochondria when incubated with nucleated living cells.
Comparison with Similar Compounds
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate is often compared with other nucleic acid stains such as ethidium bromide, propidium iodide, and DAPI. Some of the similar compounds include:
Ethidium Bromide: A classic intercalating dye used for staining nucleic acids in gel electrophoresis.
Propidium Iodide: A nucleic acid stain that is commonly used in flow cytometry to assess cell viability.
DAPI: A minor groove binder that is used for staining DNA in fluorescence microscopy.
LDS 751 is unique due to its long wavelength emission, which makes it particularly useful in multicolor analyses and for distinguishing different cell types in mixed populations .
Properties
IUPAC Name |
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClHO4/c1-6-28-23(16-13-21-19-24(27(4)5)17-18-25(21)28)10-8-7-9-20-11-14-22(15-12-20)26(2)3;2-1(3,4)5/h7-19H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBAVQUHSKYMTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)N(C)C)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)N(C)C)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181885-68-7 | |
| Record name | Quinolinium, 6-(dimethylamino)-2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-1-ethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181885-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
A: LDS-751 exhibits a strong affinity for nucleic acids, primarily DNA. [, , ] Its fluorescence intensity significantly increases upon binding to DNA, enabling the detection and quantification of DNA content in cells. [, , , ] This interaction doesn't appear to significantly affect cell viability or function in the short term, making it suitable for live cell studies. [, ]
- Excitation: LDS-751 can be excited efficiently at 488 nm, a common wavelength provided by argon-ion lasers used in flow cytometry. [, , , ]
- Emission: Upon binding to DNA, LDS-751 emits fluorescence in the far-red region of the spectrum (around 712 nm). [, , ] This large Stokes shift is advantageous for multicolor flow cytometry as it minimizes spectral overlap with other fluorescent probes.
ANone: LDS-751 exhibits compatibility with a variety of biological materials and experimental conditions:
- Cell types: Studies demonstrate successful LDS-751 staining in various cell types, including lymphocytes, granulocytes, erythrocytes, platelets, and different tumor cell lines. [, , , , , , , ]
- Multicolor Staining: The spectral properties of LDS-751 allow for its inclusion in multicolor flow cytometry panels, enabling the simultaneous detection of multiple cellular parameters alongside DNA content. [, , ]
A: LDS-751 is recognized as a substrate of P-glycoprotein (Pgp), a transmembrane efflux pump known for its role in multidrug resistance. [, ] Research suggests that LDS-751 interacts with the putative "R-site" of Pgp, which is also the binding site for rhodamine 123. [, ] This interaction has been studied to investigate the drug transport mechanism of Pgp and the influence of membrane properties on this process. []
A: While LDS-751 itself is not a drug, its interaction with P-glycoprotein makes it a valuable tool for studying multidrug resistance. Overexpression of Pgp, a common mechanism of multidrug resistance in cancer cells, could lead to decreased intracellular accumulation of LDS-751. [] This highlights the potential of LDS-751 as a probe to investigate Pgp activity and the effectiveness of drugs targeting this efflux pump.
A: Fluorescence spectroscopy and flow cytometry are the primary analytical techniques used to characterize and quantify LDS-751. [, , , , , , , , , , , , , , , ]
- Fluorescence Spectroscopy: This technique measures the fluorescence intensity of LDS-751 upon excitation at its specific wavelength (488 nm). This allows for the determination of binding affinity to its target (DNA) and the investigation of its interaction with proteins like P-glycoprotein. [, ]
- Flow Cytometry: By employing LDS-751 in flow cytometry, researchers can analyze DNA content at the single-cell level. This is particularly useful for cell cycle analysis, apoptosis detection, and the identification of cell populations based on their DNA content. [, , , , , , , , , , , , ]
A: Yes, research indicates that LDS-751 can differentiate between intact and damaged cells, even in fixed samples. Damaged cells exhibit more intense staining compared to intact cells. [] This property makes LDS-751 valuable for assessing cell viability and identifying damaged cells within a population.
A: LDS-751 has shown significant utility in multidimensional flow cytometric blood cell differentiation without the need for erythrocyte lysis. [, ] Its ability to stain nucleated cells allows for the identification and quantification of various blood cell types, including erythrocytes, reticulocytes, platelets, neutrophils, eosinophils, basophils, monocytes, lymphocytes, and immature cell populations. [, , ]
A: Yes, studies have shown that apoptotic cells exhibit decreased fluorescence when stained with LDS-751 compared to healthy cells. [, , ] This property, coupled with its compatibility with other apoptotic markers, makes LDS-751 a valuable tool in apoptosis research.
ANone: While LDS-751 offers various advantages, some limitations should be considered:
- Sensitivity to permeabilization: The choice of permeabilization method requires careful optimization when using LDS-751 for intracellular staining, as certain protocols can influence its staining properties. [, ]
- Not ideal for precise DNA quantification: Although LDS-751 staining correlates with DNA content, it might not be the most accurate method for precise DNA quantification. Other techniques like propidium iodide staining may be more suitable for this purpose. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)

![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)



